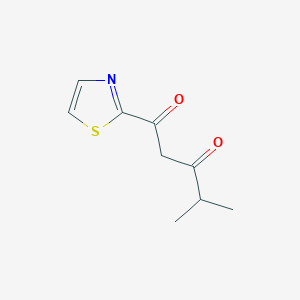

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione

Descripción

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is a heterocyclic organic compound that contains a thiazole ring Thiazole rings are known for their presence in various biologically active molecules and their significant role in medicinal chemistry

Propiedades

Fórmula molecular |

C9H11NO2S |

|---|---|

Peso molecular |

197.26 g/mol |

Nombre IUPAC |

4-methyl-1-(1,3-thiazol-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C9H11NO2S/c1-6(2)7(11)5-8(12)9-10-3-4-13-9/h3-4,6H,5H2,1-2H3 |

Clave InChI |

ZHRCPCCXVKQMIQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)CC(=O)C1=NC=CS1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione typically involves the formation of the thiazole ring followed by the introduction of the pentane-1,3-dione moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Aplicaciones Científicas De Investigación

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methylthiazole: Shares the thiazole ring but differs in functional groups.

4-Methyl-2-thiazolylamine: Similar structure with an amine group instead of the pentane-1,3-dione moiety.

Uniqueness

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is unique due to its specific combination of the thiazole ring and the pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione features a thiazole ring, which is known for its significant role in pharmacological activities. The molecular formula is C₇H₈N₂O₂S, and it has a molecular weight of 172.21 g/mol. Its structure facilitates interactions with various biological targets, making it a valuable candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione have shown effectiveness against various bacterial strains by disrupting membrane integrity and inhibiting cellular functions.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione | E. coli | 32 μg/mL |

| Thiazole Derivative A | S. aureus | 16 μg/mL |

| Thiazole Derivative B | P. aeruginosa | 64 μg/mL |

These findings indicate that the thiazole moiety significantly contributes to the antimicrobial efficacy of these compounds.

Anticancer Activity

In addition to antimicrobial properties, thiazole derivatives have shown promise in anticancer activity. The National Cancer Institute (NCI) evaluated several thiazole-containing compounds for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Evaluation

A study involving the evaluation of thiazole derivatives against various cancer cell lines reported significant cytotoxic effects. For example:

- Compound MY17 (a derivative) exhibited an IC₅₀ value of 0.41 μM against protein tyrosine phosphatase 1B (PTP1B), indicating strong inhibitory activity relevant to diabetes and cancer treatment.

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione | MCF-7 (breast cancer) | 15.72 |

| Compound MY17 | HepG2 (liver cancer) | 0.41 |

| Thiazole Derivative C | HCT116 (colon cancer) | 3.29 |

These results highlight the potential of thiazole derivatives as effective anticancer agents.

The biological activity of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione can be attributed to its ability to interact with specific biological targets:

- Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Compounds like MY17 act as noncompetitive inhibitors of PTP1B, which plays a crucial role in insulin signaling pathways.

- Cell Cycle Arrest : Thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.